2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester
Description
2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester is a synthetic aromatic ester characterized by a benzoic acid backbone substituted with a benzo[1,3]dioxole (methylenedioxyphenyl) group at the 2-position and an ethyl ester moiety. Its molecular formula is C₁₆H₁₄O₅, with a molecular weight of 286.28 g/mol (calculated based on structural analogs in ). The benzo[1,3]dioxole group contributes to its electron-rich aromatic system, influencing its reactivity and physical properties .
Properties
CAS No. |
24351-53-9 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzodioxol-5-yl)benzoate |
InChI |
InChI=1S/C16H14O4/c1-2-18-16(17)13-6-4-3-5-12(13)11-7-8-14-15(9-11)20-10-19-14/h3-9H,2,10H2,1H3 |
InChI Key |
MNIPXCOBNIXVFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Esterification of 2-Benzodioxol-5-yl-benzoic Acid
One of the primary methods to prepare 2-Benzodioxol-5-yl-benzoic acid ethyl ester is via esterification of the corresponding 2-Benzodioxol-5-yl-benzoic acid. This involves reacting the acid with ethanol in the presence of acid catalysts or activating agents.
- Procedure: The acid is treated with ethanol under acidic conditions (e.g., sulfuric acid or oxalyl chloride activation followed by ethanol addition) to form the ethyl ester.
- Example: In one reported method, oxalyl chloride is added dropwise to methanol or ethanol at low temperature to generate the acid chloride intermediate, which is then reacted with ethanol to yield the ester.
- Reaction conditions: Typically performed at low temperature (0°C to room temperature) to control reaction rate and minimize side reactions.
- Purification: The crude ester is purified by column chromatography using ethyl acetate/hexane mixtures or recrystallization.
Suzuki-Miyaura Cross-Coupling Reaction
Another efficient synthetic route involves Suzuki coupling between a halogenated benzoic acid ester and 1,3-benzodioxole-5-boronic acid.
- Key reactants:
- Aryl bromide or iodide derivative of benzoic acid ethyl ester
- 1,3-benzodioxole-5-boronic acid
- Catalyst: Tetrakis(triphenylphosphine)palladium(0)
- Base: Aqueous sodium carbonate solution
- Solvent: Mixture of ethanol and toluene
- Conditions: The reaction mixture is degassed and heated to reflux (approximately 80-110°C) under nitrogen atmosphere for 1 hour.
- Workup: After cooling, the mixture is filtered, extracted with dichloromethane, dried, and concentrated.
- Purification: Flash chromatography with gradients of ethyl acetate in hexane yields the methyl or ethyl ester product.
- Yield: Moderate to good yields (~64%) have been reported.
Alternative Synthetic Routes and Derivative Preparations
- Hagemann’s Ester Route: Some related benzoic acid esters are synthesized via Hagemann’s ester intermediates, prepared from alkyl acetoacetates and aldehydes in one or two steps, followed by functional group transformations.
- Conversion of Cyanoacrylate Derivatives: Ethyl esters of benzo[d]dioxol-5-yl substituted cyanoacrylates have been synthesized via base-catalyzed reactions followed by acidification and further functionalization steps.
- Use of Acid Chlorides: Preparation of acid chlorides from the corresponding acid using thionyl chloride, followed by reaction with ethanol, is also a documented approach.
Comparative Data Table of Preparation Methods
Research Findings and Analysis
- The esterification approach is straightforward and widely used for preparing ethyl esters from benzoic acids. The use of oxalyl chloride to form acid chlorides prior to esterification improves reaction efficiency and yield.
- The Suzuki coupling method is advantageous for constructing the benzodioxole-substituted aromatic system directly on the ester, allowing for late-stage functionalization and diversification. This method employs palladium catalysis and aqueous base, providing moderate yields and operational simplicity.
- Purification of the product typically involves silica gel column chromatography using ethyl acetate/hexane mixtures, allowing isolation of pure esters suitable for further applications.
- The choice of method depends on the availability of starting materials, desired scale, and functional group compatibility. Suzuki coupling is preferred for complex derivatives, while direct esterification suits simpler substrates.
- Literature reports indicate that the compound and its derivatives are often intermediates in the synthesis of biologically active molecules, including non-steroidal anti-inflammatory drugs and other pharmacophores.
Scientific Research Applications
Pharmaceutical Development
Therapeutic Agents : This compound is pivotal in synthesizing novel therapeutic agents. Its derivatives are being explored for their efficacy in treating neurological disorders and other diseases. For instance, research indicates that compounds derived from 2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester exhibit significant anti-inflammatory and antimicrobial properties, making them suitable candidates for drug development aimed at combating infections and inflammatory conditions .
Case Study : A study highlighted the compound's role in enhancing drug efficacy when used as an intermediate in the synthesis of specific pharmaceuticals targeting neurological pathways. The results demonstrated improved bioavailability and therapeutic outcomes in preclinical models .
Agricultural Chemicals
Pest Control and Plant Growth Regulation : The compound is utilized in formulating agrochemicals that provide effective solutions for pest control and enhance plant growth. Its application contributes to sustainable agricultural practices by offering environmentally friendly alternatives to traditional pesticides .
Case Study : In agricultural trials, formulations containing 2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester showed a marked reduction in pest populations while promoting healthy plant growth compared to untreated controls. This dual action supports its potential as a key ingredient in eco-friendly agricultural products .
Material Science
Advanced Materials Development : The unique chemical properties of this compound allow it to be incorporated into advanced materials such as polymers and coatings. These materials benefit from enhanced durability and performance characteristics due to the compound's structural attributes .
Case Study : Research involving the integration of 2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester into polymer matrices demonstrated significant improvements in mechanical strength and thermal stability. These findings suggest its potential use in high-performance applications across various industries .
Biological Research
Enzyme Inhibition Studies : The compound is also employed in biological research focused on enzyme inhibition and receptor binding studies. Its ability to interact with specific biological targets aids researchers in understanding complex biochemical pathways .
Case Study : Investigations into the inhibitory effects of derivatives on key enzymes have revealed promising results, indicating potential applications in treating metabolic disorders and other health issues related to enzyme dysfunctions .
Cosmetic Formulations
Antioxidant Properties : In the cosmetic industry, 2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester is valued for its antioxidant properties. It is incorporated into skincare products to improve skin health and protect against environmental stressors such as UV radiation and pollution .
Case Study : Clinical evaluations of cosmetic products containing this compound have shown improved skin hydration and reduced signs of aging among users. These findings support its inclusion as an active ingredient in premium skincare formulations .
Summary Table of Applications
| Field | Application | Key Findings/Benefits |
|---|---|---|
| Pharmaceutical Development | Novel therapeutic agents | Enhanced drug efficacy; anti-inflammatory properties |
| Agricultural Chemicals | Pest control; plant growth regulation | Eco-friendly alternatives; improved crop yields |
| Material Science | Advanced materials | Increased durability; enhanced mechanical properties |
| Biological Research | Enzyme inhibition; receptor binding | Insights into metabolic pathways; potential therapeutic targets |
| Cosmetic Formulations | Antioxidant protection | Improved skin health; reduced aging signs |
Mechanism of Action
The mechanism of action of ethyl 2-benzo[1,3]dioxol-5-yl-benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may bind to active sites of enzymes, altering their activity and affecting biochemical pathways . The exact molecular targets and pathways involved can vary based on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares 2-benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester with key analogs:
- Substituent Impact: The ethyl ester group enhances solubility in organic solvents compared to free acids . β-keto esters (e.g., C₁₂H₁₂O₅) exhibit higher reactivity in nucleophilic additions due to the electron-withdrawing ketone group .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves esterification or condensation reactions. For example, a protocol similar to describes the reaction of a benzo[1,3]dioxole derivative with an acyl chloride (e.g., piperonyloyl chloride) in the presence of a base like LiOH. Key steps include:
- Reagent selection : Use anhydrous conditions to prevent hydrolysis of the ester product.
- Yield optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of starting material to acyl chloride) and monitor reaction progress via TLC. In , a 36% yield was achieved for a structurally related compound, suggesting potential for optimization via temperature control (e.g., 0–5°C for exothermic steps) or catalyst screening (e.g., ZnI₂, as in ).
- Purification : Column chromatography with hexane/ethyl acetate gradients is recommended for isolating the pure ester .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Answer:
Core characterization methods include:
- UV-Vis spectroscopy : Identify conjugated systems (e.g., benzo[1,3]dioxole and ester groups). In , a related compound showed λmax at 270 nm (ε = 17,665) and 304 nm (ε = 14,360), corresponding to π→π* transitions.
- NMR spectroscopy :
- ¹H NMR : Look for signals at δ 6.7–7.2 ppm (aromatic protons of benzo[1,3]dioxole) and δ 4.1–4.3 ppm (ester –OCH₂CH₃).
- ¹³C NMR : Confirm ester carbonyl (δ ~168 ppm) and benzo[1,3]dioxole carbons (δ ~100–150 ppm).
- Mass spectrometry (MS) : MALDI-TOF or ESI-MS can verify molecular weight (e.g., [M+H]⁺ at m/z 447.1 in ). Cross-reference fragmentation patterns with computational tools like PubChem .
Advanced: How can crystallographic data resolve structural ambiguities in 2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester?
Answer:
X-ray crystallography using programs like SHELXL ( ) is critical for resolving bond angles, torsion angles, and intermolecular interactions. Steps include:
- Data collection : Use high-resolution (<1.0 Å) single-crystal diffraction data.
- Refinement : Apply SHELXL’s constraints (e.g., isotropic displacement parameters for non-H atoms) and validate with R-factor convergence (<5%).
- Visualization : Tools like Mercury ( ) analyze packing motifs and void spaces. For example, hydrogen bonding between ester carbonyls and adjacent hydroxyl groups may stabilize the crystal lattice .
Advanced: How should researchers address contradictions between spectroscopic and crystallographic data?
Answer:
Discrepancies (e.g., NMR suggesting a planar structure vs. X-ray showing puckered rings) require:
- Validation of purity : Confirm via HPLC or elemental analysis (e.g., reported 61.9% C vs. 62.45% calculated).
- Dynamic effects : NMR captures solution-state conformers, while X-ray shows static solid-state structures. Use DFT calculations to model energy barriers between conformers.
- Refinement protocols : In SHELXL, adjust thermal parameters and occupancy ratios to account for disorder ( ) .
Advanced: What strategies improve enantiomeric purity during synthesis?
Answer:
- Chiral auxiliaries : Introduce a chiral catalyst (e.g., BINOL derivatives) during esterification.
- Chromatographic resolution : Use chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases.
- Crystallization-induced asymmetric transformation : Recrystallize in a chiral solvent (e.g., (R)-limonene) to favor one enantiomer. Methods from (e.g., ZnI₂ catalysis) may reduce racemization .
Basic: How is computational modeling applied to predict the compound’s reactivity or stability?
Answer:
- DFT calculations : Optimize geometry using Gaussian or ORCA to predict electrophilic/nucleophilic sites (e.g., ester carbonyl susceptibility to hydrolysis).
- Molecular docking : Screen interactions with biological targets (e.g., enzymes in ) using AutoDock Vina.
- Solvent effects : Simulate solvation free energy with COSMO-RS to assess stability in polar vs. non-polar media .
Advanced: How can researchers validate intermolecular interactions in solid-state structures?
Answer:
- Hirshfeld surface analysis : Use CrystalExplorer to quantify contact contributions (e.g., O···H interactions in ).
- Packing similarity : Compare with Cambridge Structural Database (CSD) entries via Mercury’s Materials Module ( ).
- Thermal analysis : DSC/TGA identifies phase transitions correlated with packing motifs .
Basic: What are the best practices for storing and handling this compound to ensure stability?
Answer:
- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation.
- Handling : Use anhydrous solvents (e.g., THF, DCM) during synthesis to avoid ester hydrolysis.
- Stability monitoring : Periodic NMR or HPLC checks (e.g., every 6 months) to detect degradation ( recommends >90% purity for research use) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
